molecular formula C20H21NO5 B3106173 N-Fmoc-N,O-dimethyl-L-serine CAS No. 1569103-64-5

N-Fmoc-N,O-dimethyl-L-serine

Cat. No. B3106173
CAS RN: 1569103-64-5
M. Wt: 355.4 g/mol
InChI Key: CTHCRMIWFPLNJK-UHFFFAOYSA-N
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Description

N-Fmoc-N,O-dimethyl-L-serine is a serine derivative . It has a molecular weight of 355.39 . The compound is used for the synthesis of coibamide A, a marine natural product with potent antiproliferative activity against human cancer cells .


Molecular Structure Analysis

The IUPAC name of N-Fmoc-N,O-dimethyl-L-serine is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-serine . The InChI code is 1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

N-Fmoc-N,O-dimethyl-L-serine is a viscous liquid that is colorless to light yellow . It has a molecular weight of 355.38 and its formula is C20H21NO5 .

Scientific Research Applications

Solid-Phase Peptide Synthesis

“N-Fmoc-N,O-dimethyl-L-serine” is used in solid-phase peptide synthesis . This method is the preferred choice for producing synthetic peptides, which are important as therapeutics and for various research purposes . The Fmoc solid-phase peptide synthesis allows for the chemical synthesis of peptides less than 50 residues . It also allows for the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis .

Production of Cationic Amino Acid Building Blocks

This compound is used in the production of cationic amino acid building blocks . A solid-phase protocol leads to selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks . This strategy facilitates the incorporation of multiple positive charges into the building blocks .

Synthesis of Bioactive Compounds

“N-Fmoc-N,O-dimethyl-L-serine” is used in the synthesis of bioactive compounds . Diamino acids, which are commonly found in bioactive compounds, can be synthesized using this compound . These bioactive compounds have significant pharmaceutical applications .

Coibamide A Synthesis

This compound is used in the synthesis of Coibamide A , a marine natural product with potent antiproliferative activity against human cancer cells . This highlights its potential use in cancer research and treatment .

Fmoc Removal in Ionic Liquid

“N-Fmoc-N,O-dimethyl-L-serine” can be used in the process of Fmoc removal in ionic liquid . This process is crucial in peptide synthesis, as it allows for the removal of the temporary protecting group masking the α-amino group .

Production of Antibodies

The solid-phase peptide synthesis, in which “N-Fmoc-N,O-dimethyl-L-serine” is used, is also important in the production of antibodies . Synthetic peptides produced through this method can be used for epitope mapping and vaccine design .

Mechanism of Action

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCRMIWFPLNJK-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-N,O-dimethyl-L-serine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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